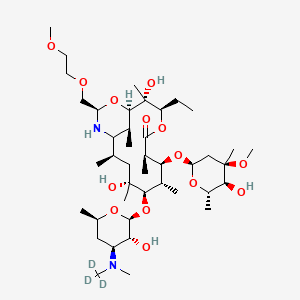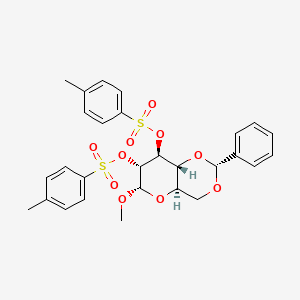
Methyl 4,6-o-benzylidene-2,3-di-o-tosyl-alpha-d-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside: is a derivative of glucose, specifically modified to include tosyl (p-toluenesulfonyl) groups and a benzylidene protective group. This compound is often used in carbohydrate chemistry for the protection of hydroxyl groups, which allows for selective reactions at other positions on the glucose molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 4 and 6 of the glucose molecule are protected by forming a benzylidene acetal. This is achieved by reacting the glucose with benzaldehyde in the presence of an acid catalyst.
Tosylation: The hydroxyl groups at positions 2 and 3 are then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine. This introduces the tosyl groups, making the hydroxyl groups more reactive for subsequent transformations.
Industrial Production Methods: While specific industrial production methods for 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of protective groups and selective tosylation to achieve the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: The tosyl groups in 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside can be displaced by nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The benzylidene protective group can be removed under acidic conditions, revealing the free hydroxyl groups at positions 4 and 6.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups, to form different oxidation states of the glucose derivative.
Common Reagents and Conditions:
Tosylation: Tosyl chloride and pyridine.
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Oxidation: Reagents like sodium periodate or lead tetraacetate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various nucleophiles.
- Deprotected glucose derivatives after removal of the benzylidene group.
- Oxidized or reduced forms of the glucose derivative.
科学研究应用
Chemistry: 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside is used in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups in carbohydrate molecules. This allows for the precise modification of glucose derivatives for further chemical transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of specific modifications on glucose metabolism and transport. It serves as a model compound for understanding the behavior of modified sugars in biological systems.
Industry: In the pharmaceutical industry, derivatives of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside can be used in the synthesis of complex drug molecules, particularly those involving carbohydrate moieties.
作用机制
The mechanism of action of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside involves the selective protection of hydroxyl groups, which prevents unwanted side reactions during chemical transformations. The tosyl groups act as leaving groups in substitution reactions, allowing for the introduction of various functional groups at specific positions on the glucose molecule. The benzylidene group provides stability to the molecule during these reactions.
相似化合物的比较
Methyl 4,6-O-benzylidene-?-D-glucopyranoside: Similar in structure but lacks the tosyl groups, making it less reactive in substitution reactions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranoside: Contains benzyl protective groups at all hydroxyl positions, providing complete protection but requiring more steps for selective deprotection.
Methyl 2,3,4,6-tetra-O-acetyl-?-D-glucopyranoside: Uses acetyl groups for protection, which can be removed under milder conditions compared to tosyl groups.
Uniqueness: 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside is unique due to its combination of tosyl and benzylidene protective groups, allowing for selective and controlled chemical transformations. This makes it a valuable tool in carbohydrate chemistry for the synthesis of complex glucose derivatives.
属性
分子式 |
C28H30O10S2 |
|---|---|
分子量 |
590.7 g/mol |
IUPAC 名称 |
[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24-,25+,26-,27-,28+/m1/s1 |
InChI 键 |
MPNMHFPNHIKNOA-AEEDLNABSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H]3[C@@H](CO[C@H](O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


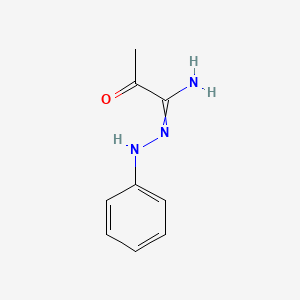
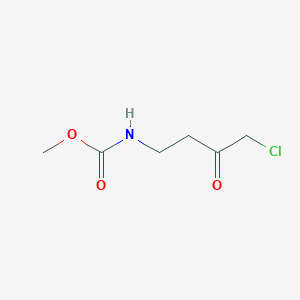
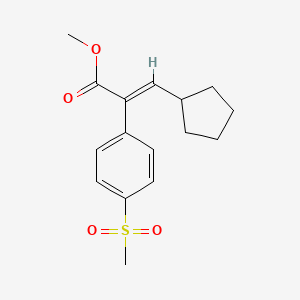
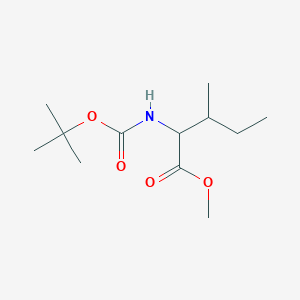
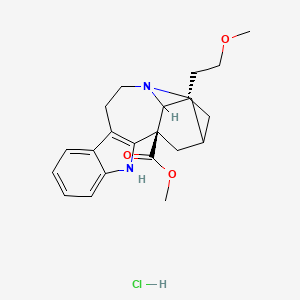
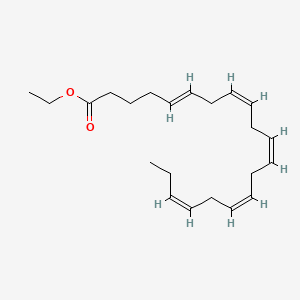
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
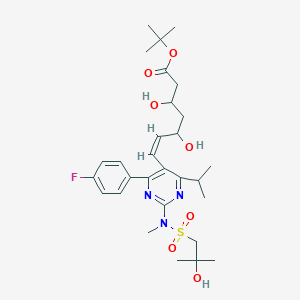
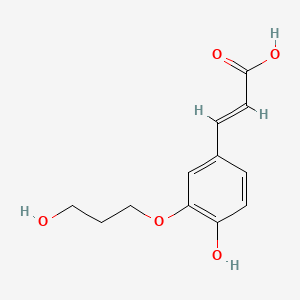
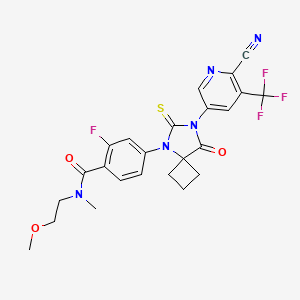

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
